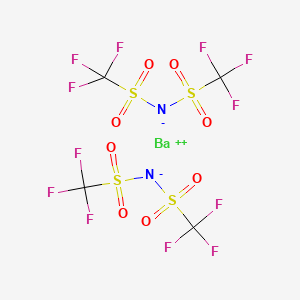
Monosialylated, galactosylated, biantennary glycan (A1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .
Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups on the glycan can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of aldehyde groups.
Substitution: Various reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of aldehyde derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acetylated derivatives.
Aplicaciones Científicas De Investigación
Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:
Chemistry: Used as a standard in glycan analysis and quantification by mass spectrometry.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Important in the development of therapeutic antibodies and vaccines.
Industry: Used in the production of glycoprotein-based drugs and diagnostics
Mecanismo De Acción
The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .
Comparación Con Compuestos Similares
Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:
Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.
Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.
Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two
The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.
Propiedades
Número CAS |
145211-79-6 |
|---|---|
Fórmula molecular |
C73H121N5O54 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



